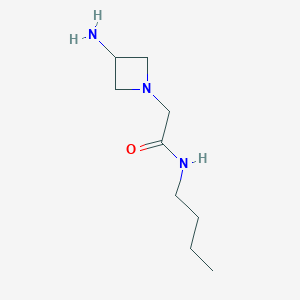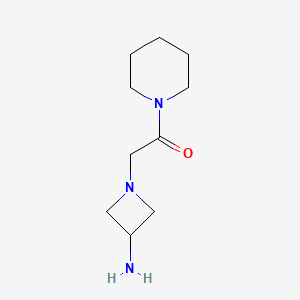
4-Chloro-2-fluoro-1-methanesulfonylbenzene
Descripción general
Descripción
“4-Chloro-2-fluoro-1-methanesulfonylbenzene” is a chemical compound with the CAS Number: 1261284-27-8 . It has a linear formula of C7H6ClFO2S . The compound is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H6ClFO2S . It has a molecular weight of 208.64 g/mol . The InChI Code for this compound is 1S/C7H6ClFO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 208.64 g/mol . It has a complex structure with a topological polar surface area of 42.5Ų . The compound has one rotatable bond .Aplicaciones Científicas De Investigación
Efficient Synthesis of Substituted Methyl Synthons
A new synthetic protocol for the preparation of α-fluoro(disulfonyl)methane and its chloro as well as methoxy analogues has been developed. This method leverages a C–S bond forming strategy, showcasing the versatility of α-fluoro(bisphenylsulfonyl)methane (FBSM) as a synthon for creating fluoromethylated organic molecules with high efficiency and selectivity (Prakash et al., 2010).
Novel Routes to Vinyl Fluorides
The carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate undergoes the Horner-Wittig reaction with aldehydes and ketones to yield α-fluoro-α,β-unsaturated sulfones. This process provides a facile two-step route to vinyl fluorides, demonstrating an innovative use of fluoromethyl phenyl sulfone (McCarthy et al., 1990).
1,4-Addition to α,β-Unsaturated Compounds
α-Substituted fluoro(phenylsulfonyl)methane derivatives have been shown to undergo efficient 1,4-addition to α,β-unsaturated compounds under mild conditions. This method yields the corresponding adducts in moderate to excellent yields, highlighting the utility of such derivatives in Michael addition reactions (Prakash et al., 2008).
Synthesis of Pesticide Intermediates
2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, derived from 4-chloro-2-fluoronitrobenzene, has been identified as useful in synthesizing key intermediates for pesticides. This showcases the role of 4-Chloro-2-fluoro-1-methanesulfonylbenzene derivatives in the pesticide industry (Xiao-hua Du et al., 2005).
Enantioselective Synthesis
Organocatalytic, highly enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes has been reported. This reaction is catalyzed by secondary amines and provides access to fluorinated derivatives in good yields, demonstrating the potential for creating optically active compounds (Kamlar et al., 2010).
Propiedades
IUPAC Name |
4-chloro-2-fluoro-1-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZSMCSCMSDYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(Hexan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1489809.png)








